molecular formula C12H19NO4 B11822137 trans-6-(Boc-amino)-cyclohex-3-ene-1-carboxylic Acid

trans-6-(Boc-amino)-cyclohex-3-ene-1-carboxylic Acid

Cat. No.: B11822137
M. Wt: 241.28 g/mol
InChI Key: FEPYBSDCOQXJAI-IUCAKERBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies .

Biology: In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .

Medicine: In medicine, trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a potential lead compound for new pharmaceuticals .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans-4-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid
  • cis-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid
  • trans-6-tert-Butoxycarbonylamino-cyclohex-2-enecarboxylic acid

Uniqueness: trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1S,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1

InChI Key

FEPYBSDCOQXJAI-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O

Origin of Product

United States

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